

5-Hydroxymethylfurfural occurrence in heat-treated food products

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Compound of Interest

Compound Name: 5-Hydroxymethylfurfural

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An In-depth Technical Guide on the Occurrence of **5-Hydroxymethylfurfural** in Heat-Treated Food Products

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Hydroxymethylfurfural (5-HMF) is an organic compound that forms in sugar-containing foods during heat processing and storage.[1] It is a product of the Maillard reaction and caramelization, two of the most significant chemical changes that occur during the heating of food.[2][3] The presence and concentration of 5-HMF are often used as an indicator of the quality and extent of heat treatment in various food products, including honey, fruit juices, coffee, and baked goods.[4][5] While it contributes to the flavor and color of many foods, there is also growing interest in its potential physiological effects, making its accurate quantification and understanding of its formation crucial for food scientists, researchers, and professionals in drug development.[6]

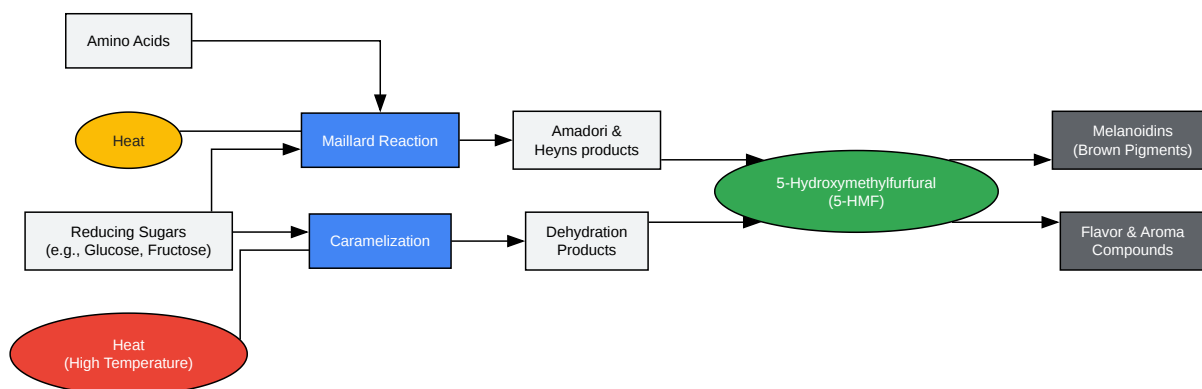
This technical guide provides a comprehensive overview of the occurrence of 5-HMF in heat-treated food products, detailing its formation pathways, quantitative levels in various foods, and the analytical methodologies used for its detection.

Formation Pathways of 5-Hydroxymethylfurfural

The formation of 5-HMF in food products primarily occurs through two non-enzymatic browning reactions: the Maillard reaction and caramelization.[7]

- **Maillard Reaction:** This complex series of reactions occurs between reducing sugars and amino acids when heated.[8] It is responsible for the development of desirable colors and flavors in a wide range of cooked foods.[9] 5-HMF is formed as an intermediate product during the advanced stages of the Maillard reaction.[10] The reaction is influenced by factors such as temperature, time, pH, and the types of sugars and amino acids present.[11]
- **Caramelization:** This process involves the thermal degradation of sugars at high temperatures, leading to the formation of a complex mixture of compounds that contribute to a caramel-like flavor and brown color.[2] Unlike the Maillard reaction, caramelization does not require the presence of amino acids.[7] 5-HMF is a key intermediate in the caramelization of hexoses like glucose and fructose.[2]

The following diagram illustrates the general pathways for 5-HMF formation.



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Figure 1: Formation Pathways of 5-HMF.

Quantitative Occurrence of 5-HMF in Food Products

The concentration of 5-HMF in food products varies widely depending on the food matrix, processing conditions (temperature and duration), and storage. The following table summarizes the reported levels of 5-HMF in various heat-treated foods.

| Food Category | Food Product | 5-HMF Concentration (mg/kg) | Reference(s) |
|--|---------------------------|-----------------------------|--------------|
| Honey & Syrups | Commercial Honey | 20.55 - 928.96 | [12] |
| Syrups | 47.73 - 63.20 | [12] | |
| Jams & Preserves | Jams | 51.10 - 245.97 | [12] |
| Plum Jam | ~1200 (from 24 mg in 20g) | [13] | |
| Dried Plums | up to 2200 | [13][14] | |
| Dried Figs | 1 | [13][14] | |
| Dried Dates | 1000 | [14] | |
| Fruit Juices | Apple Juice | < 20 (in 85% of samples) | [12] |
| Orange, Apple, Pineapple Juice | 11.42 - 39.24 | [12] | |
| Coffee | Roasted Coffee | 300 - 2900 | [13][15] |
| Instant Coffee (before prep) | 213.02 - 238.99 | [14][16] | |
| Traditional Turkish Coffee (before prep) | 336.03 - 362.05 | [14][16] | |
| Bakery Products | Fruit Cakes | Not Detected - 171.50 | [12] |
| Bread (Rye Flour) | Average 26.88 | [14][16] | |
| White Bread with Cranberries | 210 | [14] | |
| Breakfast Cereals | General | 3.67 - 193.34 | [10] |
| With Honey | Average 42.0 - 43.44 | [10] | |
| Without Honey | Average 16.0 - 34.24 | [10] | |

| | | | |
|---|---------------------------|---------------|------|
| Cornflakes | 7 - 114 | [14] | |
| Wheat-associated Cereals | 6 - 132 | [14] | |
| Dairy Products | UHT Milk | Not Detected | [12] |
| Powdered Infant Milk (stored at 37°C for 12 months) | 31.5 µmol/L (~3.97 mg/L) | [17] | |
| Condiments | Ketchup | 32.70 - 72.19 | [12] |
| Balsamic Vinegar | Average 1970 (1.97 mg/mL) | [18] | |
| Soy Sauce | 0.43 - 5.85 | [19] | |
| Vinegar | 0.42 - 115.43 | [19] | |

Experimental Protocols for 5-HMF Quantification

Accurate quantification of 5-HMF is essential for quality control and research purposes. High-Performance Liquid Chromatography (HPLC) is the most common and reliable method, while spectrophotometric methods offer a simpler, more rapid alternative.

High-Performance Liquid Chromatography (HPLC) Method

This method is widely used for its sensitivity and specificity in determining 5-HMF levels in complex food matrices.[12]

1. Sample Preparation:

- Weigh a representative sample of the food product (e.g., 10 g).[12]
- For solid or semi-solid samples, homogenize and dissolve in a specific volume of distilled water (e.g., dilute to 50 ml).[12]
- For liquid samples, direct dilution with distilled water may be sufficient.

- Filter the sample solution through a 0.45 μm membrane filter to remove particulate matter before injection into the HPLC system.

2. Chromatographic Conditions:

- Column: A reversed-phase C18 column is typically used (e.g., Agilent Bondesil, RP-C18, 4.6 mm x 25 cm, 5 μm particle size).[\[12\]](#)
- Mobile Phase: An isocratic mobile phase consisting of a mixture of water and an organic solvent like methanol or acetonitrile is common. A typical composition is 95% water and 5% methanol.[\[12\]](#)
- Flow Rate: A constant flow rate, for example, 1.0 ml/min, is maintained.[\[12\]](#)
- Detection: UV detection is performed at a wavelength of 284 nm, where 5-HMF exhibits maximum absorbance.[\[12\]](#)
- Injection Volume: A standard volume, such as 20 μL , is injected.

3. Calibration and Quantification:

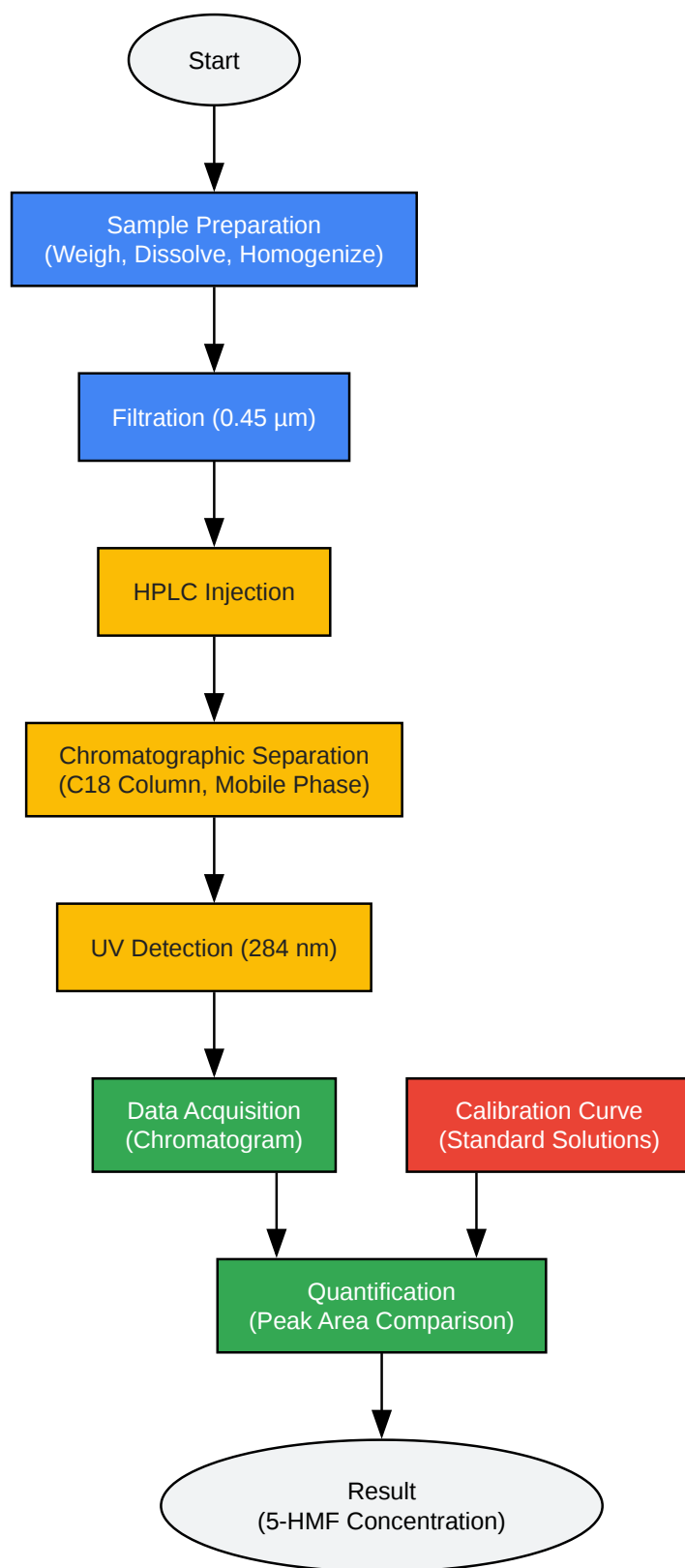
- Prepare a series of standard solutions of 5-HMF of known concentrations (e.g., 2, 5, 10, 20, 40, 70, and 100 ng/ml).[\[12\]](#)
- Inject the standard solutions into the HPLC system to generate a calibration curve by plotting peak area against concentration.[\[12\]](#)
- Inject the prepared sample solution and determine the peak area corresponding to 5-HMF.
- Calculate the concentration of 5-HMF in the sample by comparing its peak area to the calibration curve, accounting for any dilutions made during sample preparation.[\[12\]](#)

4. Method Validation:

- Recovery: Spike HMF-free samples with known amounts of 5-HMF at different concentration levels (e.g., 5.0, 50.0, and 100.0 mg/kg) to determine the method's accuracy.[\[12\]](#)

- Limit of Detection (LOD) and Limit of Quantitation (LOQ): These are determined based on the signal-to-noise ratio, typically 3:1 for LOD and 10:1 for LOQ.[\[12\]](#)

The following diagram outlines the typical workflow for HPLC analysis of 5-HMF.



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Figure 2: Experimental Workflow for HPLC Analysis of 5-HMF.

Spectrophotometric Methods

Spectrophotometric assays, such as the Seliwanoff test, provide a rapid and cost-effective alternative for 5-HMF quantification, though they can be susceptible to interference from other compounds in the food matrix.^{[18][20]}

1. Principle:

- These methods are typically based on a colorimetric reaction. In the Seliwanoff test, 5-HMF reacts with resorcinol in the presence of hydrochloric acid to form a colored complex that can be measured spectrophotometrically.^[18]

2. Reagents:

- Resorcinol solution
- Hydrochloric acid solution

3. Procedure (Optimized Seliwanoff Assay):

- A key aspect is the optimization of parameters such as incubation time, temperature, and the concentrations of resorcinol and hydrochloric acid to minimize interference from carbohydrates.^[18]
- Mix the sample extract with the Seliwanoff reagent (a mixture of resorcinol and hydrochloric acid).
- Incubate the mixture under controlled conditions (e.g., specific time and temperature) to allow for color development.
- Measure the absorbance of the resulting solution at a specific wavelength using a UV-Vis spectrophotometer.^[18]

4. Quantification:

- A calibration curve is constructed using standard solutions of 5-HMF.

- The concentration of 5-HMF in the sample is determined by comparing its absorbance to the calibration curve.
- Validation against a reference method like HPLC is recommended to ensure accuracy.[18]
[20]

Conclusion

5-Hydroxymethylfurfural is a significant compound in food science, serving as a marker for heat treatment and storage conditions. Its formation is a complex process influenced by multiple factors. The levels of 5-HMF can vary substantially across different food products, highlighting the importance of processing and storage control. For researchers and professionals in related fields, a thorough understanding of the analytical methods for 5-HMF quantification is crucial for quality assessment and for investigating its potential biological effects. The methodologies and data presented in this guide provide a solid foundation for further research and application in the food and pharmaceutical industries.

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